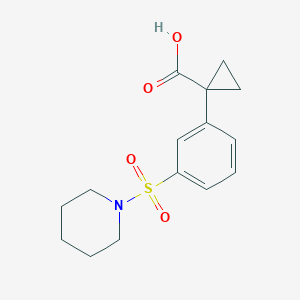
1-(3-(Piperidin-1-ylsulfonyl)phenyl)cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 1-(3-(piperidin-1-ilsulfonil)fenil)ciclopropanocarboxílico es un compuesto orgánico complejo caracterizado por la presencia de un anillo de piperidina, un grupo sulfonilo y una porción de ácido ciclopropanocarboxílico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 1-(3-(piperidin-1-ilsulfonil)fenil)ciclopropanocarboxílico típicamente involucra múltiples pasos. Un enfoque común es la reacción del ácido 3-(piperidin-1-ilsulfonil)fenilborónico con derivados de ácido ciclopropanocarboxílico bajo condiciones de acoplamiento de Suzuki-Miyaura . Esta reacción está catalizada por paladio y requiere una base como carbonato de potasio en un solvente acuoso o alcohólico.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la cristalización y la cromatografía para obtener la pureza deseada.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 1-(3-(piperidin-1-ilsulfonil)fenil)ciclopropanocarboxílico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo sulfonilo se puede oxidar para formar derivados de sulfona.
Reducción: El grupo ácido carboxílico se puede reducir a un alcohol o un aldehído.
Sustitución: El anillo de piperidina puede sufrir reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Se utilizan comúnmente reactivos como peróxido de hidrógeno o ácido m-cloroperbenzoico (m-CPBA).
Reducción: El hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4) son agentes reductores típicos.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.
Principales productos formados
Oxidación: Derivados de sulfona.
Reducción: Alcoholes o aldehídos.
Sustitución: Diversos derivados de piperidina sustituidos.
Aplicaciones Científicas De Investigación
El ácido 1-(3-(piperidin-1-ilsulfonil)fenil)ciclopropanocarboxílico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para el desarrollo de nuevos compuestos.
Biología: Investigado por su potencial como molécula bioactiva en el descubrimiento de fármacos.
Medicina: Explorado por sus propiedades terapéuticas, incluidos los efectos antiinflamatorios y analgésicos.
Industria: Utilizado en la producción de materiales avanzados y polímeros.
Mecanismo De Acción
El mecanismo de acción del ácido 1-(3-(piperidin-1-ilsulfonil)fenil)ciclopropanocarboxílico involucra su interacción con objetivos moleculares específicos. El grupo sulfonilo puede formar enlaces de hidrógeno con macromoléculas biológicas, mientras que el anillo de piperidina puede interactuar con receptores o enzimas. Estas interacciones pueden modular diversas vías bioquímicas, lo que lleva a los efectos observados del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 3-(piperidin-1-ilsulfonil)fenilborónico: Comparte los grupos piperidina y sulfonilo, pero carece de la porción de ácido ciclopropanocarboxílico.
Derivados de piperidina: Compuestos con anillos de piperidina similares, pero con diferentes grupos funcionales.
Unicidad
El ácido 1-(3-(piperidin-1-ilsulfonil)fenil)ciclopropanocarboxílico es único debido a la combinación de sus características estructurales, que confieren reactividad química y actividad biológica específicas. La presencia del anillo de ciclopropano agrega tensión y rigidez, lo que influye en las propiedades generales del compuesto.
Propiedades
Fórmula molecular |
C15H19NO4S |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
1-(3-piperidin-1-ylsulfonylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C15H19NO4S/c17-14(18)15(7-8-15)12-5-4-6-13(11-12)21(19,20)16-9-2-1-3-10-16/h4-6,11H,1-3,7-10H2,(H,17,18) |
Clave InChI |
ILTOKXWKBFYXFQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3(CC3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















